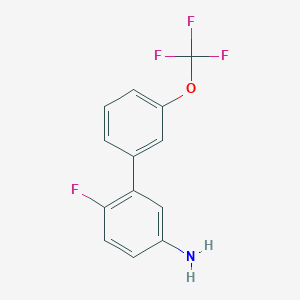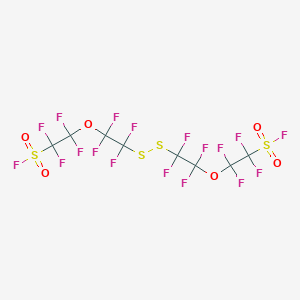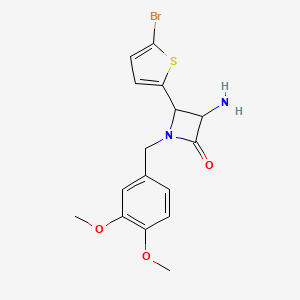
Aluminum 2,3-naphthalocyanine chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Aluminum 2,3-naphthalocyanine chloride: is a phthalocyanine dye used primarily in photonics and optics . This compound is known for its unique structural properties and its ability to absorb light, making it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of aluminum 2,3-naphthalocyanine chloride typically involves the reaction of naphthalocyanine with aluminum chloride under controlled conditions. The process requires precise temperature and pressure settings to ensure the correct formation of the compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain consistency and quality. The compound is often produced in various grades, including military, ACS, reagent, and technical grades .
化学反応の分析
Types of Reactions: Aluminum 2,3-naphthalocyanine chloride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, leading to the formation of substituted products.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives of this compound, while substitution reactions may yield halogenated derivatives .
科学的研究の応用
Chemistry: In chemistry, aluminum 2,3-naphthalocyanine chloride is used as a dye and a photosensitizer in various photochemical reactions. Its ability to absorb light makes it valuable in studying light-induced chemical processes .
Biology and Medicine: In biology and medicine, this compound is used in photodynamic therapy (PDT) for cancer treatment. It acts as a photosensitizer that, when exposed to light, produces reactive oxygen species that can kill cancer cells .
Industry: In industry, this compound is used in the production of optical devices and sensors. Its unique optical properties make it suitable for applications in photonics and optoelectronics .
作用機序
The mechanism of action of aluminum 2,3-naphthalocyanine chloride involves its ability to absorb light and transfer energy to molecular oxygen, producing reactive oxygen species. These reactive species can induce oxidative stress in target cells, leading to cell death or other therapeutic effects . The molecular targets and pathways involved include cellular components like lipids, proteins, and nucleic acids, which are susceptible to oxidative damage .
類似化合物との比較
- Aluminum phthalocyanine chloride
- Zinc phthalocyanine
- Copper phthalocyanine
Comparison: Aluminum 2,3-naphthalocyanine chloride is unique due to its specific naphthalocyanine structure, which provides distinct optical properties compared to other phthalocyanines. For example, zinc and copper phthalocyanines have different absorption spectra and photochemical behaviors, making this compound particularly suitable for certain applications in photonics and photodynamic therapy .
特性
CAS番号 |
33273-14-2 |
|---|---|
分子式 |
C48H24AlClN8 |
分子量 |
775.2 g/mol |
IUPAC名 |
54-chloro-13,26,39,52,53,55,56,57-octaza-54-aluminatetradecacyclo[25.25.3.114,25.140,51.02,11.04,9.012,53.015,24.017,22.028,37.030,35.038,55.041,50.043,48]heptapentaconta-1,3,5,7,9,11,13,15,17,19,21,23,25(57),26,28,30,32,34,36,38,40(56),41,43,45,47,49,51-heptacosaene |
InChI |
InChI=1S/C48H24N8.Al.ClH/c1-2-10-26-18-34-33(17-25(26)9-1)41-49-42(34)54-44-37-21-29-13-5-6-14-30(29)22-38(37)46(51-44)56-48-40-24-32-16-8-7-15-31(32)23-39(40)47(52-48)55-45-36-20-28-12-4-3-11-27(28)19-35(36)43(50-45)53-41;;/h1-24H;;1H/q-2;+3;/p-1 |
InChIキー |
CPNBSRSROUSDIB-UHFFFAOYSA-M |
正規SMILES |
C1=CC=C2C=C3C(=CC2=C1)C4=NC5=C6C=C7C=CC=CC7=CC6=C8N5[Al](N9C(=NC3=N4)C1=CC2=CC=CC=C2C=C1C9=NC1=NC(=N8)C2=CC3=CC=CC=C3C=C21)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[[2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[2-fluoro-6-[2-(4-nitrophenyl)ethoxy]purin-9-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12063795.png)
![N'-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-2-oxo-5-prop-1-ynylpyrimidin-4-yl]-N,N-bis(2-methylpropyl)methanimidamide](/img/structure/B12063803.png)






![[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12063849.png)
![6-[[17-[5-(carboxymethylamino)-5-oxopentan-2-yl]-7,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12063855.png)




